3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound with a molecular formula of C23H19Cl2N3OS. This compound is part of the triazole family, known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 4-ethoxyphenylhydrazine and pyridine-3-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The compound may also interact with other cellular pathways, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 3-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine
- 4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
- 3-{5-[(benzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine
Uniqueness
What sets 3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dichlorobenzyl and ethoxyphenyl groups enhances its antifungal and antimicrobial properties compared to similar compounds .
Properties
CAS No. |
565466-73-1 |
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Molecular Formula |
C22H18Cl2N4OS |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C22H18Cl2N4OS/c1-2-29-18-8-6-17(7-9-18)28-21(16-4-3-11-25-13-16)26-27-22(28)30-14-15-5-10-19(23)20(24)12-15/h3-13H,2,14H2,1H3 |
InChI Key |
HDLXGFXOPWQUEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
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